molecular formula C11H13Cl2N B128499 1-(4-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride CAS No. 66503-82-0

1-(4-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride

Cat. No. B128499
CAS RN: 66503-82-0
M. Wt: 230.13 g/mol
InChI Key: NSGMZXIPZBBCIA-UHFFFAOYSA-N
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Patent
US04435419

Procedure details

To a stirred solution of 30 ml. of Vitride® [sodium bis(2-methoxyethoxy)aluminum hydride (70% benzene solution)] is added dropwise a solution of 2.2 g. of 1-(p-chlorophenyl)-1,2-cyclopropanedicarboximide in 100 ml. of benzene over a 30 minute period at room temperature under nitrogen atmosphere. The reaction vessel is warmed slightly to maintain solution. The clear yellow solution is then heated to reflux under a nitrogen atmosphere for one hour. The solution is cooled and the excess reagent decomposed with 5 N sodium hydroxide. Water is added to the mixture and the benzene phase is separated. The aqueous phase is extracted with ether and the ether extracts are combined with the benzene phase and dried over magnesium sulfate. This organic phase is evaporated under reduced pressure to give a viscous liquid, which crystallizes to a tacky off-white solid consisting of the racemic base 1-(p-chlorophenyl)-3-azabicyclo[3.1.0]hexane. This solid is dissolved in ethanol, acidified with ethanolic hydrogen chloride, and ether is added producing off-white crystals of the hydrochloride. This is recrystallized from ethanol giving off-white crystals, m.p. 215°-217° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
COCCO[AlH2-]OCCOC.[Na+].[H-].COCCO[Al+]OCCOC.[Na+].[H-].[CH2:27]1[C:29]2([C:35]3[CH:40]=[CH:39][C:38]([Cl:41])=[CH:37][CH:36]=3)[C:30]([NH:32][C:33](=O)[CH:28]12)=O.[OH-].[Na+]>O.C1C=CC=CC=1>[ClH:41].[Cl:41][C:38]1[CH:37]=[CH:36][C:35]([C:29]23[CH2:27][CH:28]2[CH2:33][NH:32][CH2:30]3)=[CH:40][CH:39]=1 |f:0.1,2.3.4.5,7.8,11.12|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCCO[AlH2-]OCCOC.[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].COCCO[Al+]OCCOC.[Na+].[H-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1C2C1(C(=O)NC2=O)C3=CC=C(C=C3)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction vessel is warmed slightly
TEMPERATURE
Type
TEMPERATURE
Details
to maintain solution
TEMPERATURE
Type
TEMPERATURE
Details
The clear yellow solution is then heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux under a nitrogen atmosphere for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The solution is cooled
CUSTOM
Type
CUSTOM
Details
the benzene phase is separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
This organic phase is evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a viscous liquid, which
CUSTOM
Type
CUSTOM
Details
crystallizes to a tacky off-white solid
DISSOLUTION
Type
DISSOLUTION
Details
This solid is dissolved in ethanol
ADDITION
Type
ADDITION
Details
is added

Outcomes

Product
Name
Type
product
Smiles
Cl.ClC1=CC=C(C=C1)C12CNCC2C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.